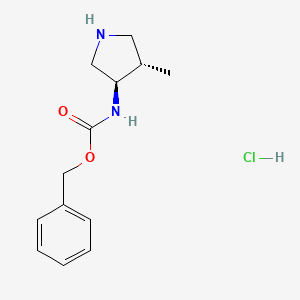

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride

Description

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride (CAS: 1951441-29-4) is a pyrrolidine-based carbamate derivative with a molecular formula of C₁₃H₁₉ClN₂O₂ and a molecular weight of 270.76 g/mol . Structurally, it features a benzyloxycarbonyl (Cbz) protecting group attached to the trans-4-methylpyrrolidin-3-ylamine scaffold. This compound is commonly used as an intermediate in pharmaceutical synthesis, particularly in the development of central nervous system (CNS) drugs and kinase inhibitors due to its rigid pyrrolidine ring, which enhances stereochemical control and target binding .

Properties

Molecular Formula |

C13H19ClN2O2 |

|---|---|

Molecular Weight |

270.75 g/mol |

IUPAC Name |

benzyl N-[(3R,4S)-4-methylpyrrolidin-3-yl]carbamate;hydrochloride |

InChI |

InChI=1S/C13H18N2O2.ClH/c1-10-7-14-8-12(10)15-13(16)17-9-11-5-3-2-4-6-11;/h2-6,10,12,14H,7-9H2,1H3,(H,15,16);1H/t10-,12-;/m0./s1 |

InChI Key |

BSMSBZLVNPGRCO-JGAZGGJJSA-N |

Isomeric SMILES |

C[C@H]1CNC[C@@H]1NC(=O)OCC2=CC=CC=C2.Cl |

Canonical SMILES |

CC1CNCC1NC(=O)OCC2=CC=CC=C2.Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride typically involves the reaction of benzyl chloroformate with trans-4-methylpyrrolidine in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at a controlled temperature to ensure the formation of the desired product. The resulting compound is then treated with hydrochloric acid to obtain the hydrochloride salt .

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups are replaced by other groups under specific conditions.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophilic reagents such as sodium azide in polar solvents.

Major Products Formed

Oxidation: Formation of oxidized derivatives with additional oxygen atoms.

Reduction: Formation of reduced derivatives with fewer oxygen atoms.

Substitution: Formation of substituted products with new functional groups.

Scientific Research Applications

Benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to study reaction mechanisms and develop new synthetic methodologies.

Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Explored

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table compares benzyl (trans-4-methylpyrrolidin-3-yl)carbamate hydrochloride with structurally related carbamate derivatives, focusing on molecular properties, substituent effects, and synthetic utility:

Key Findings:

Ring Size and Rigidity :

- The pyrrolidine core in the target compound (5-membered ring) offers moderate conformational flexibility, balancing solubility and target binding .

- Piperidine analogs (6-membered rings, e.g., CAS 139062-98-9) exhibit greater lipophilicity, improving blood-brain barrier penetration but reducing aqueous solubility .

- Azetidine derivatives (4-membered rings, e.g., CAS 2007915-44-6) introduce high ring strain, enhancing reactivity and metabolic stability but complicating synthesis .

Substituent Effects :

- Fluorine substitution (e.g., in cis-benzyl 3-fluoro-4-hydroxy-4-methylpiperidine-1-carboxylate) increases electronegativity and metabolic resistance, making it suitable for prolonged-action drugs .

- Bicyclic systems (e.g., 3-azabicyclo[4.1.0]heptane) restrict conformational freedom, improving selectivity for enzyme active sites .

Synthetic Utility: The Cbz group in the target compound facilitates easy deprotection under mild hydrogenolysis conditions, enabling efficient downstream functionalization . tert-Butyl-protected analogs (e.g., CAS 2007915-44-6) require stronger acidic conditions for deprotection, limiting compatibility with acid-sensitive intermediates .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.